molecular formula C21H18N4O4S2 B11369331 5-(3,4-dimethylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11369331
M. Wt: 454.5 g/mol
InChI Key: ZKCWHTRMAZESIQ-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This unique combination of functional groups makes it a compound of interest in various fields of scientific research .

Preparation Methods

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole ring and the attachment of the sulfonamide group. One common synthetic route involves the reaction of 3,4-dimethylphenyl isocyanate with 4-aminobenzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 2-bromo-1,3-thiazole to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Chemical Reactions Analysis

5-(3,4-DIMETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring in the compound can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. For example, the compound may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE include other benzenesulfonamides and thiazole-containing compounds. Some examples are:

The uniqueness of 5-(3,4-DIMETHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H18N4O4S2/c1-13-3-4-15(11-14(13)2)19-12-18(24-29-19)20(26)23-16-5-7-17(8-6-16)31(27,28)25-21-22-9-10-30-21/h3-12H,1-2H3,(H,22,25)(H,23,26)

InChI Key

ZKCWHTRMAZESIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C

Origin of Product

United States

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